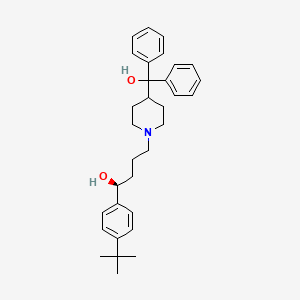

Terfenadine, (S)-

Description

Evolution of Chiral Drug Development Paradigms

Historically, many chiral drugs were developed and marketed as racemic mixtures, which contain equal amounts of both enantiomers. This approach was largely due to the technical challenges and costs associated with separating enantiomers or synthesizing them in an enantiomerically pure form. However, a deeper understanding of the three-dimensional nature of drug-receptor interactions has led to a paradigm shift. It is now widely recognized that the biological systems in the human body, being chiral themselves, can interact differently with each enantiomer of a drug.

This realization prompted regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue policies encouraging the development of single-enantiomer drugs. The focus shifted towards characterizing the properties of each enantiomer separately. This evolution was driven by the understanding that in a racemic mixture, one enantiomer might be responsible for the therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. The development of single-enantiomer drugs, a strategy sometimes referred to as a "chiral switch," aims to provide a more favorable therapeutic profile by eliminating the non-beneficial or harmful enantiomer.

Stereochemical Purity in Pharmaceutical Research

The emphasis on stereochemical purity in pharmaceutical research is rooted in the principle of optimizing a drug's therapeutic index. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to significant differences in their pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body).

Developing a stereochemically pure drug can lead to a more predictable dose-response relationship and a reduction in the potential for complex drug interactions. Furthermore, by administering only the active enantiomer, the metabolic load on the patient can be reduced. The pursuit of stereochemically pure compounds has spurred advancements in asymmetric synthesis and chiral chromatography, enabling the efficient production and analysis of single-enantiomer drugs.

Historical Context of Terfenadine (B1681261) and its Enantiomeric Implications in Chemical Research

Terfenadine was introduced in 1985 as one of the first non-sedating antihistamines for the treatment of allergic rhinitis. wikipedia.org Its development was a significant step forward from first-generation antihistamines, which were often associated with drowsiness. Terfenadine itself is a prodrug, meaning it is metabolized in the body to its active form, fexofenadine (B15129). wikipedia.org This metabolism is primarily carried out by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. wikipedia.org

However, it was later discovered that unmetabolized terfenadine could block the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart. wikipedia.orgnih.govnih.gov This blockage could lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes. drug-card.io The risk of this adverse effect was heightened when terfenadine was taken with drugs that inhibit CYP3A4, leading to an accumulation of the parent drug in the bloodstream. wikipedia.org These safety concerns ultimately led to the withdrawal of terfenadine from the market. wikipedia.org

The case of terfenadine highlighted the critical importance of understanding a drug's metabolic pathways and potential for off-target effects. It also brought the enantiomeric properties of the drug into focus for researchers. Terfenadine possesses a single chiral center, and therefore exists as (S)- and (R)-enantiomers. Research into the individual enantiomers sought to determine if the therapeutic and toxic effects were stereoselective. One study found that the optical isomers of terfenadine were synthesized and showed no significant difference in their affinity for histamine (B1213489) H1 receptors, indicating that both enantiomers contributed to the antihistaminic effect. documentsdelivered.com This finding is significant as it suggests that, in terms of antihistamine activity, neither enantiomer acts as an inactive "isomeric ballast."

Further research delved into the stereoselective metabolism of terfenadine. A study involving the administration of racemic terfenadine to human volunteers found that the major metabolite, fexofenadine, was enriched in the (R)-enantiomer in blood plasma. This suggests that the metabolism of terfenadine is stereoselective, with the (S)- and (R)-enantiomers being processed by the body at different rates or through different pathways.

The following table provides a summary of the chemical properties of (S)-Terfenadine:

| Property | Value |

| IUPAC Name | (1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |

| Molecular Formula | C32H41NO2 |

| Molecular Weight | 471.7 g/mol |

| CAS Number | 126588-96-3 |

Detailed Research Findings on Terfenadine Enantiomers

| Research Area | Finding | Implication |

|---|---|---|

| Antihistamine Activity | The (S)- and (R)-enantiomers of terfenadine exhibit equipotent affinity for histamine H1 receptors. documentsdelivered.com | Both enantiomers contribute to the therapeutic effect, meaning a chiral switch to a single enantiomer would not be based on separating an active eutomer from an inactive distomer in terms of antihistamine action. |

| Metabolism | Following administration of racemic terfenadine, the main active metabolite, fexofenadine, is found to be enriched with the (R)-enantiomer in human blood plasma. | This indicates stereoselective metabolism, where the two enantiomers are processed differently by the body's enzymes. |

| Cardiotoxicity (hERG Blockade) | Racemic terfenadine is a potent blocker of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias. wikipedia.orgnih.govnih.gov The active metabolite, fexofenadine, does not significantly block this channel. nih.gov | The cardiotoxicity is associated with the parent drug, not the active metabolite. The research significance of studying (S)-Terfenadine includes determining if the hERG blocking activity is stereoselective, which could potentially offer a safer therapeutic window for one enantiomer over the other, though specific comparative data on the enantiomers' hERG affinity is not widely available. |

Structure

3D Structure

Properties

CAS No. |

126588-96-3 |

|---|---|

Molecular Formula |

C32H41NO2 |

Molecular Weight |

471.7 g/mol |

IUPAC Name |

(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol |

InChI |

InChI=1S/C32H41NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t30-/m0/s1 |

InChI Key |

GUGOEEXESWIERI-PMERELPUSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O |

Origin of Product |

United States |

Synthetic Methodologies for S Terfenadine and Its Chiral Intermediates

Asymmetric Synthesis Approaches for (S)-Terfenadine

The direct synthesis of the (S)-enantiomer of terfenadine (B1681261) with high enantiomeric purity has been a subject of considerable research, focusing on the use of chiral catalysts and the enantioselective formation of the key stereocenter.

Chiral Catalyst Development in (S)-Terfenadine Synthesis

While specific, commercially developed chiral catalysts solely for (S)-Terfenadine synthesis are not extensively detailed in publicly available literature, the principles of asymmetric catalysis are central to its stereoselective production. The development of such catalysts typically involves the use of a chiral ligand complexed to a metal center. These catalysts create a chiral environment that directs the formation of one enantiomer over the other. For the synthesis of chiral alcohols like (S)-Terfenadine, catalysts based on metals such as ruthenium, rhodium, and iridium, combined with chiral phosphine or diamine ligands, are commonly employed for the asymmetric reduction of a prochiral ketone precursor. The precise nature of the ligand and metal combination is critical in achieving high enantioselectivity.

Enantioselective Formation of Key Stereocenters

A key strategy for the synthesis of (S)-Terfenadine involves the asymmetric reduction of a prochiral ketone precursor. This transformation establishes the chiral center in the final molecule. One documented approach involves the asymmetric reduction of a ketone intermediate to afford the (S)-enantiomer of a key carbinol precursor to fexofenadine (B15129), the primary active metabolite of terfenadine. This method highlights the importance of controlling the stereochemistry at the alcohol-bearing carbon. The use of chiral reducing agents or catalytic asymmetric hydrogenation are common methods to achieve this enantioselectivity. The choice of catalyst and reaction conditions is paramount to achieving a high enantiomeric excess (ee) of the desired (S)-alcohol.

Biocatalytic Routes and Enzymatic Resolution

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality, can be powerful tools for the synthesis of enantiomerically pure compounds like (S)-Terfenadine.

Stereoselective Biotransformation of Terfenadine and Precursors

Microbial transformations have been explored for the stereoselective modification of terfenadine and its precursors. Notably, microorganisms have been utilized for the oxidation of the tert-butyl-phenyl group of terfenadine to produce its carboxylic acid metabolite, fexofenadine. For instance, Absidia corymbifera has been shown to produce fexofenadine from terfenadine in good yields. While this transformation occurs at a different part of the molecule, it demonstrates the potential of microorganisms to perform stereoselective reactions on the terfenadine scaffold. The stereoselectivity of such biotransformations is dependent on the specific enzymes present in the microorganism and the optimization of culture conditions.

It has been observed that the metabolism of terfenadine in humans, mediated by cytochrome P450 enzymes, can be stereoselective. Studies have shown that the main metabolite, fexofenadine, extracted from human blood plasma is enriched in the R-enantiomer. This highlights the stereoselective nature of biological systems in processing chiral molecules.

Enzyme-Catalyzed Resolution of Racemic Terfenadine Mixtures

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme, often a lipase, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other. While specific studies detailing the lipase-catalyzed kinetic resolution of racemic terfenadine are not prevalent in the reviewed literature, the principle is broadly applicable to chiral alcohols.

A common approach involves the enantioselective acylation or deacylation of the racemic alcohol. In a typical kinetic resolution of racemic terfenadine, a lipase could be used to selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer unreacted (or vice-versa). The resulting mixture of the acylated (S)-terfenadine and unreacted (R)-terfenadine can then be separated by conventional chromatographic methods. The success of this method depends on the selection of an appropriate enzyme and reaction conditions to achieve a high enantiomeric ratio (E-value).

A non-enzymatic method for the resolution of racemic terfenadine has been reported, involving the fractional crystallization of diastereomeric salts formed with an optically active resolving agent. Specifically, the enantiomers of terfenadine have been resolved using optically active 2-chlorotartranilic acid. nih.gov This classical resolution technique provides a means to separate the enantiomers on a preparative scale.

Retrosynthetic Analysis and Precursor Chirality

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like (S)-Terfenadine. By mentally dissecting the target molecule into simpler, commercially available starting materials, a synthetic route can be devised. For a chiral target, a key consideration is the point at which chirality is introduced.

A logical retrosynthetic disconnection of (S)-Terfenadine involves breaking the bond between the piperidine (B6355638) nitrogen and the butyl chain. This leads to two key fragments: α,α-diphenyl-4-piperidinemethanol and a chiral 4-(4-(tert-butyl)phenyl)-4-hydroxybutyl halide or a related electrophile. The chirality of the final molecule is embedded in the latter fragment.

The synthesis of this chiral fragment can be approached in several ways:

From a chiral pool: Utilizing a naturally occurring, enantiomerically pure starting material that already possesses the required stereocenter.

By asymmetric synthesis: As discussed in section 2.1.2, creating the stereocenter through an enantioselective reaction, such as the asymmetric reduction of a prochiral ketone.

By resolution: Synthesizing the fragment as a racemic mixture and then separating the enantiomers, for example, through enzymatic resolution or the formation of diastereomeric salts.

Chiral Auxiliaries and Substrate Control Strategies

The strategic use of chiral auxiliaries is a powerful method for inducing stereoselectivity in the synthesis of chiral molecules like (S)-Terfenadine. This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.

In the context of synthesizing piperidine derivatives, a core structural motif in Terfenadine, carbohydrate-based chiral auxiliaries have demonstrated considerable utility. For instance, D-arabinopyranosylamine has been employed as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones. These intermediates can be further elaborated into variously substituted piperidines. A key step in this methodology is a domino Mannich–Michael reaction of Danishefsky’s diene with an aldimine derived from the chiral arabinosylamine, which proceeds with high diastereoselectivity. Subsequent modifications, such as conjugate cuprate addition or enolate alkylation, allow for the introduction of substituents at various positions on the piperidine ring in a controlled manner.

Another class of widely used chiral auxiliaries are the oxazolidinones, often referred to as Evans auxiliaries. These are particularly effective in controlling the stereochemistry of alkylation and aldol reactions of attached acyl groups. While a direct application to the total synthesis of (S)-Terfenadine is not extensively documented in readily available literature, the principles of their application are highly relevant. For example, an N-acyl oxazolidinone could be employed to control the stereoselective introduction of the 4-(tert-butyl)phenyl group or a precursor thereof.

Substrate-controlled strategies rely on the existing stereochemistry within a molecule to direct the stereochemical outcome of a reaction. In the synthesis of (S)-Terfenadine, a key transformation is the reduction of a ketone precursor to the corresponding secondary alcohol. The use of a chiral reducing agent is a common strategy to achieve enantioselectivity in this step. One notable method for the synthesis of the optical isomers of terfenadine involves the use of Diisopinocampheylchloroborane, an exceptionally efficient chiral reducing agent. capes.gov.br This reagent can stereoselectively reduce a prochiral ketone precursor to furnish the desired (S)-alcohol with high enantiomeric excess.

| Reagent/Auxiliary | Reaction Type | Key Feature |

| D-arabinopyranosylamine | Domino Mannich–Michael | High diastereoselectivity in the formation of piperidine precursors |

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Predictable and high levels of stereocontrol |

| Diisopinocampheylchloroborane | Ketone Reduction | High enantioselectivity in the formation of the chiral alcohol |

Synthesis of Chiral 1,4-Diamine Derivatives as Intermediates

Chiral 1,4-diamine scaffolds are valuable intermediates in organic synthesis, serving as precursors to a variety of biologically active molecules and as ligands in asymmetric catalysis. While their direct application as immediate precursors in published syntheses of (S)-Terfenadine is not prominently featured, their synthesis represents an important area of research for accessing structurally related compounds.

One effective method for the synthesis of chiral 1,4-diamines is the organocatalytic asymmetric Mannich reaction. This reaction, when employing protected amino ketones and imines in the presence of a suitable chiral organocatalyst like an L-proline-derived tetrazole, can afford 1,4-diamines with excellent yields and enantioselectivities, often exceeding 99% ee. acs.org The choice of the protecting group on the amino ketone has been shown to be crucial in controlling the regioselectivity of the reaction, allowing for the selective synthesis of either 1,2- or 1,4-diamines. acs.org For instance, the use of a phthalimido protecting group on the ketone directs the reaction towards the formation of 1,4-diamines. acs.org

Another powerful approach involves the copper-catalyzed reductive coupling of 2-azatrienes with N-phosphinoyl imine electrophiles. By selecting an appropriate chiral ligand, such as a Josiphos-type ligand, it is possible to achieve a regiodivergent 6,5-hydrofunctionalization to produce 1,4-diamines with two stereogenic centers in high regio-, diastereo-, and enantiocontrol. nih.gov This method provides a novel route to complex chiral diamines that could potentially be adapted for the synthesis of Terfenadine analogues or other complex piperidine-containing structures.

| Method | Catalyst/Reagent | Key Features |

| Organocatalytic Asymmetric Mannich Reaction | L-proline-derived tetrazole | High enantioselectivity (up to 99% ee), protecting group-controlled regioselectivity |

| Copper-Catalyzed Reductive Coupling | Cu-Josiphos complex | High regio-, diastereo-, and enantiocontrol in the formation of 1,4-diamines |

Organocatalytic Applications in (S)-Terfenadine Synthesis

Organocatalysis has emerged as a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis, offering metal-free and often milder reaction conditions. A key potential application of organocatalysis in the synthesis of (S)-Terfenadine is the enantioselective reduction of the prochiral ketone precursor, 1-(4-tert-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one.

Bifunctional thiourea-amine organocatalysts have been shown to be highly effective in the reduction of prochiral ketones to enantioenriched secondary alcohols using reducing agents like catecholborane. nih.govacs.org The proposed mechanism involves the in situ formation of a complex between the borane and the chiral catalyst, creating a stereochemically biased reducing agent. nih.govacs.org The thiourea moiety activates the ketone carbonyl group through hydrogen bonding, while the amine delivers the hydride in a stereoselective manner. This method has been successfully applied to a range of aryl ketones, achieving excellent stereocontrol. nih.govacs.org

Another prominent organocatalytic system for ketone reduction is the Corey-Bakshi-Shibata (CBS) catalyst, which is a chiral oxazaborolidine. While traditionally considered a stoichiometric chiral reagent, catalytic versions have been developed. This system is highly effective for the asymmetric reduction of a wide variety of ketones with predictable stereochemistry. More practical in situ preparations of oxazaborolidine catalysts from chiral lactam alcohols and borane have also been developed, offering good yields and high enantiomeric excess for the reduction of various ketones.

The application of these organocatalytic reduction methods to the synthesis of (S)-Terfenadine offers a promising and more environmentally benign alternative to traditional metal-based reducing agents. The mild reaction conditions and the potential for high enantioselectivity make it an attractive strategy for the large-scale production of this chiral drug.

| Catalyst Type | Reducing Agent | Key Features |

| Bifunctional Thiourea-Amine | Catecholborane | Air-stable catalyst, high enantioselectivity for aryl ketones |

| Chiral Oxazaborolidine (CBS) | Borane | Predictable stereochemistry, high enantioselectivity, in situ generation |

Enzymatic and Biocatalytic Transformations of Terfenadine Enantiomers

Regioselective and Stereoselective Metabolism Pathways

The metabolism of terfenadine (B1681261) is characterized by its regioselectivity and stereoselectivity, leading to the formation of specific metabolites. The primary metabolic routes involve hydroxylation and N-dealkylation. nih.gov

In Vitro Models for Biotransformation Studies

A variety of in vitro models have been instrumental in elucidating the biotransformation of terfenadine. These models allow for controlled investigation of metabolic pathways and enzyme kinetics.

Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for metabolism studies and have been extensively used to investigate terfenadine biotransformation. nih.govdoi.orgtandfonline.com Studies with HLMs have confirmed that terfenadine undergoes extensive metabolism to form two primary metabolites: a hydroxy metabolite (hydroxyterfenadine) and an N-dealkylated metabolite (azacyclonol). nih.govdoi.org The formation of the alcohol metabolite is the predominant initial step, occurring at a rate approximately three times higher than that of azacyclonol (B1665903) formation. doi.org Subsequent metabolism of the alcohol intermediate to the pharmacologically active carboxylic acid metabolite, fexofenadine (B15129), also occurs in HLMs. doi.orgtandfonline.com

Recombinant Cytochrome P450 (CYP) Enzymes: To identify the specific enzymes responsible for terfenadine metabolism, researchers utilize recombinant CYP isoforms expressed in various systems, such as B-lymphoblastoid cells or E. coli. drugbank.comnih.govdntb.gov.ua These models have been crucial in pinpointing the roles of individual CYPs, particularly CYP3A4, in the metabolic cascade. nih.gov

Recombinant Fusion Proteins: An advanced in vitro model involves a recombinant fusion protein containing human CYP3A4 linked to NADPH-P450 reductase. nih.gov This system has been shown to metabolize terfenadine to its major metabolites, including t-butyl hydroxy terfenadine (hydroxyterfenadine) and t-butyl carboxy terfenadine (fexofenadine). nih.gov Kinetic studies using this model have provided valuable data on the enzymatic conversion rates. nih.gov

Precision-Cut Liver Tissue Slices: This model offers a more integrated system that maintains the cellular architecture and cofactor balance of the liver. Studies using precision-cut human liver slices have corroborated the metabolic pathways observed in simpler systems like microsomes, showing the formation of the same major metabolites from terfenadine. nih.gov

Primary Human Cardiomyocytes: Given the expression of certain CYPs in cardiac tissue, primary human cardiomyocytes have been used as a specialized in vitro model. These cells have demonstrated the ability to hydroxylate terfenadine, highlighting the potential for extrahepatic metabolism. drugbank.com

Microbial Bioconversion of Terfenadine to Fexofenadine

The microbial bioconversion of terfenadine to its active, non-cardiotoxic metabolite, fexofenadine, represents a significant area of biotechnological research, offering a potential alternative to chemical synthesis. researchgate.netijcmas.com This process typically involves a three-step oxidation of the tert-butyl group of terfenadine. researchgate.net

A number of microorganisms have been identified for their ability to perform this transformation:

Streptomyces platensis : This bacterium is highly effective in converting terfenadine to fexofenadine. researchgate.netgoogle.com The biotransformation proceeds through a primary alcohol intermediate, hydroxyterfenadine (B15194494). researchgate.nettandfonline.com The culture conditions, such as the presence of soybean peptones, can be modulated to influence the ratio of the alcohol intermediate to the final acid product, fexofenadine. researchgate.nettandfonline.comnih.gov Optimization of the hydroxylation step has achieved yields of hydroxyterfenadine as high as 51%. researchgate.nettandfonline.com A specific cytochrome P450 enzyme from S. platensis, designated P450terf, has been purified and identified as the catalyst for the initial hydroxylation step. researchgate.netnih.gov

Absidia corymbifera : This filamentous fungus is another highly efficient microorganism for the production of fexofenadine from terfenadine, with reported yields between 86% and 95%. nih.gov Studies have shown that A. corymbifera ATCC 14058 can achieve molar conversion rates of 99.19% at a substrate concentration of 200 ppm. ijcmas.com The efficiency of the conversion is dependent on the substrate concentration, with higher concentrations leading to a decrease in the molar conversion. ijcmas.com

Cunninghamella blakesleeana : This fungal species is also capable of oxidizing the tert-butyl group of terfenadine. researchgate.net It has been studied as a biochemical alternative for fexofenadine synthesis. researchgate.netuj.edu.pl

The table below summarizes the efficiency of different microbial strains in the bioconversion of terfenadine.

| Microbial Strain | Substrate Concentration | Molar Conversion Yield | Reference |

| Absidia corymbifera | Not Specified | 86-95% | nih.gov |

| Absidia corymbifera ATCC 14058 | 200 ppm | 99.19% | ijcmas.com |

| Absidia corymbifera ATCC 14058 | 500 ppm | 94.76% | ijcmas.com |

| Various Strains | 200-500 ppm | 82-93% | researchgate.net |

Cytochrome P450 Enzyme Isoforms in Terfenadine Metabolism

The metabolism of terfenadine in humans is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, with specific isoforms playing distinct roles. doi.orgnih.gov

CYP3A4-Mediated Oxidation Mechanisms

CYP3A4 is the principal enzyme responsible for the first-pass metabolism of terfenadine. nih.govdoi.orgtaylorandfrancis.com It catalyzes two main oxidative pathways:

C-hydroxylation: This involves the hydroxylation of the tert-butyl group to form hydroxyterfenadine. nih.gov This alcohol intermediate is then rapidly oxidized further by CYP3A4 to the active carboxylic acid metabolite, fexofenadine. doi.org

N-dealkylation: This pathway results in the formation of an inactive metabolite, azacyclonol. nih.gov

Kinetic studies have been performed to characterize the interaction of terfenadine with CYP3A4.

| In Vitro System | Pathway | Km (µM) | Vmax (pmol/min/nmol CYP) | Reference |

| Human Liver Microsomes | Terfenadine Consumption | 9.58 | 801 | nih.gov |

| Human Liver Microsomes | N-dealkylation | 11 | Not Reported | nih.gov |

| Human Liver Microsomes | C-hydroxylation | 18 | Not Reported | nih.gov |

| Human Liver Microsomes | t-butyl hydroxylation | 12.9 | 643 | nih.gov |

| Recombinant CYP3A4 Fusion Protein | Terfenadine Consumption | 14.1 | 1670 | nih.gov |

| Recombinant CYP3A4 Fusion Protein | t-butyl hydroxylation | 30.0 | 1050 | nih.gov |

| Recombinant CYP3A4 | Hydroxyterfenadine formation | 9 | 1257 | nih.gov |

Role of Other P450 Isozymes (e.g., CYP2D6, CYP2J2) in Stereoselective Metabolism

While CYP3A4 is the primary enzyme, other isoforms also contribute to terfenadine metabolism, sometimes in a stereoselective manner.

CYP2D6: This polymorphic enzyme is also involved in the hydroxylation of terfenadine. nih.govtaylorandfrancis.com Although its rate of formation of hydroxyterfenadine is about six times lower than that of CYP3A4, it has a similar Km value (13 µM). nih.gov Terfenadine can also act as a weak inhibitor of CYP2D6. drugbank.comnih.gov The involvement of a polymorphic enzyme like CYP2D6 introduces the potential for interindividual variability in terfenadine metabolism. jiaci.org

CYP2J2: This enzyme, notably expressed in cardiac tissue, is also capable of metabolizing terfenadine through hydroxylation. drugbank.comfrontiersin.orghyphadiscovery.com Studies using primary human cardiomyocytes have shown terfenadine oxidation, and recombinant CYP2J2 hydroxylates terfenadine with a Km value of 1.5 µM. drugbank.com The Vmax for this reaction was found to be 29.4 pmol/pmol P450 per minute with the recombinant enzyme. drugbank.com Given its location, the metabolic activity of CYP2J2 could have significant physiological implications.

Mechanistic Insights into Enzyme Inhibition and Induction Relevant to Terfenadine Biotransformation

The metabolism of terfenadine, particularly via CYP3A4, is highly susceptible to interactions with other drugs that act as inhibitors or inducers of this enzyme.

Enzyme Inhibition: Inhibition of CYP3A4 can lead to a significant decrease in terfenadine metabolism. aafp.org This is a rapid process, with the onset of inhibition correlating with the half-life of the inhibiting drug. aafp.org

Competitive Inhibition: Many inhibitors act by competing with terfenadine for the active site of CYP3A4. Potent competitive inhibitors include azole antifungal agents like ketoconazole (B1673606) and itraconazole, and macrolide antibiotics such as erythromycin. aafp.orgnih.govnih.gov Ketoconazole is a particularly strong inhibitor, with Ki values as low as 0.024 µM for the desalkylation pathway and 0.237 µM for the hydroxylation pathway. nih.gov Such inhibition can drastically reduce the clearance of terfenadine. nih.gov

Noncompetitive Inhibition: Some antidepressants, like nefazodone, sertraline, and fluoxetine, have been shown to inhibit terfenadine metabolism, with the C-hydroxylation pathway being inhibited noncompetitively. nih.gov

Mechanism-Based Inhibition: Grapefruit juice contains furanocoumarins that act as irreversible, mechanism-based inhibitors of intestinal CYP3A4, leading to significant interactions with terfenadine. jiaci.org

The table below shows the inhibition constants (Ki) for various inhibitors of terfenadine metabolism via CYP3A4.

| Inhibitor | Pathway | Ki (µM) | Reference |

| Ketoconazole | N-dealkylation | 0.024 - 0.037 | nih.govnih.gov |

| Ketoconazole | C-hydroxylation | 0.237 - 0.34 | nih.govnih.gov |

| Itraconazole | N-dealkylation | 0.28 | nih.gov |

| Itraconazole | C-hydroxylation | 2.05 | nih.gov |

| Nefazodone | N-dealkylation | 10 | nih.gov |

| Nefazodone | C-hydroxylation | 41 | nih.gov |

| Sertraline | N-dealkylation | 10 | nih.gov |

| Sertraline | C-hydroxylation | 67 | nih.gov |

| Fluoxetine | N-dealkylation | 68 | nih.gov |

| Fluoxetine | C-hydroxylation | 310 | nih.gov |

Enzyme Induction: Enzyme induction is a slower process where a drug stimulates the synthesis of more enzyme, leading to increased metabolic capacity. aafp.orgmdpi.com Inducers of CYP3A4, such as rifampicin, can increase the metabolism of terfenadine, potentially decreasing its plasma levels. jiaci.orgbioline.org.br The onset of induction can take up to three weeks to reach its maximum effect. upatras.gr This process typically involves the activation of nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), by the inducing drug. bioline.org.br

Computational Approaches in Understanding S Terfenadine S Molecular Interactions

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-Terfenadine, docking studies are instrumental in visualizing its interaction with both intended targets, such as the histamine (B1213489) H1 receptor, and off-target proteins that may be responsible for adverse effects.

Prediction of Binding Modes and Affinities

Computational docking predicts how (S)-Terfenadine fits into the binding pocket of a receptor and estimates the strength of this interaction, known as binding affinity. While its primary action is as an antagonist of the histamine H1 receptor, studies have also computationally and experimentally explored its affinity for other targets. frontiersin.orgresearchgate.net

One notable off-target interaction is with calcium channels. The calcium channel affinity for the (S)-isomer of terfenadine (B1681261) was determined by its ability to displace [3H]nitrendipine on rat cerebral cortex membranes. These studies revealed a pKd value of 6.40, indicating a significant binding affinity. nih.gov Interestingly, the similar affinity observed between the (S) and (R) enantiomers suggests that the binding domain on the calcium channel is not sterically restrictive around the molecule's chiral center. nih.gov

Computer modeling has also been used to explore the interaction of terfenadine with cytochrome P450 enzymes, such as CYP2D6. nih.gov Docking simulations showed that terfenadine fits well into the active site of a CYP2D6 protein model, which was substantiated by experimental data showing inhibition of the enzyme's activity. nih.gov Furthermore, modeling has been used to predict binding sites for terfenadine in other organisms, such as in a putative potassium ion channel in Giardia lamblia. mdpi.com

| Compound | Target | Assay | Affinity (pKd) | Reference |

|---|---|---|---|---|

| (S)-Terfenadine (VUF4568) | Calcium Channel | [3H]nitrendipine displacement | 6.40 ± 0.04 | nih.gov |

Flexible and Induced Fit Docking Analyses

Standard docking procedures often treat the protein target as a rigid structure. However, both ligands and proteins are inherently flexible. Flexible docking allows for the ligand's conformational changes, while induced-fit docking (IFD) goes a step further by modeling the flexibility of the protein's binding site in response to the ligand.

Given that (S)-Terfenadine is a flexible molecule, these advanced docking methods are crucial for accurately predicting its binding pose. nih.govresearchgate.net The histamine H1 receptor, being a G protein-coupled receptor (GPCR), also possesses significant conformational flexibility, which is essential for its function. Therefore, induced-fit docking simulations are particularly important for capturing the subtle rearrangements of amino acid side chains in the receptor's active site upon the binding of (S)-Terfenadine, leading to more realistic and predictive models of the ligand-target complex. nih.gov

High-Throughput and Ensemble Docking Methodologies

High-Throughput Virtual Screening (HTVS) is a docking approach used to screen vast libraries of compounds against a target protein to identify potential hits. This methodology could be applied to discover novel molecules with antihistaminic properties similar to (S)-Terfenadine.

Ensemble docking enhances the predictive power of docking simulations by using multiple conformations of the receptor protein instead of a single static structure. These conformations are often generated from molecular dynamics simulations, capturing the natural dynamic states of the receptor. For a flexible target like the histamine H1 receptor, ensemble docking provides a more accurate representation of the binding landscape and can improve the identification of ligands that bind effectively to physiologically relevant receptor states.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. Studies on terfenadine have utilized MD to understand its molecular mobility and flexibility.

A key investigation combined dielectric relaxation spectroscopy with MD simulations to probe the dynamics of amorphous terfenadine. nih.govresearchgate.netsci-hub.se The simulations successfully established a clear link between the flexibility of the central part of the terfenadine molecule—specifically the region carrying the nitrogen and hydroxyl groups—and the distribution of its dipole moments. nih.govresearchgate.net This intrinsic flexibility is a critical factor influencing how the molecule can adapt its shape to fit into various receptor binding sites. The simulations were conducted by cooling the system from 525 K to 425 K, with production simulation times extending up to 102 nanoseconds. sci-hub.se

Other MD studies have explored the aggregation behavior of terfenadine, simulating its monomer and dimer forms in both the gas phase and in solution. tandfonline.comtandfonline.com These simulations help to elucidate the competition between solute-solute and solute-solvent interactions, which are fundamental to understanding its physicochemical properties. tandfonline.com

| Parameter | Value/Description | Reference |

|---|---|---|

| Ensemble | NVT (Constant Number of particles, Volume, and Temperature) | sci-hub.se |

| Temperature Range | Cooled from 525 K to 425 K | sci-hub.se |

| Thermostat/Barostat Relaxation Times | 0.2 ps (Nosé Hoover thermostat), 2.0 ps (Barostat) | sci-hub.se |

| Production Simulation Times | 21 ns (at 525 K) to 102 ns (at 425 K) | sci-hub.se |

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jocpr.comyoutube.comyoutube.com These methods solve the Schrödinger equation to determine properties like the distribution of electrons in molecular orbitals (e.g., HOMO and LUMO), electron affinity, and dipole moments. jocpr.comresearchgate.net These electronic characteristics are fundamental to a molecule's stability, reactivity, and its ability to form interactions—such as hydrogen bonds and electrostatic interactions—with a biological target. While specific DFT studies focused solely on (S)-Terfenadine are not prevalent in the literature, the principles are widely applied in drug design to understand the electronic features that make a molecule an effective ligand. researchgate.netnih.gov

Structure-Affinity and Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Relationship (SAR) studies aim to correlate a molecule's structural or physicochemical properties with its biological activity or binding affinity. slideshare.net

For terfenadine and its analogues, a structure-affinity relationship concerning their calcium channel antagonism has been described. nih.gov More broadly, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively used to model the activity of H1-antihistamines. nih.gov

In one such study involving 129 H1-antihistamines, a CoMSIA model was developed that showed excellent predictive ability for biological activity. nih.gov The model, which considers steric, electrostatic, and hydrophobic fields, yielded a high cross-validated Q² value of 0.525 and a predictive R² (R²pred) of 0.807, indicating a robust and reliable model. nih.gov Such models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity, providing invaluable guidance for the rational design of new, more potent antihistamines. nih.gov Other QSAR analyses have identified specific molecular descriptors, such as the water-accessible surface area of hydrophobic atoms (FASA_H), as being determinant for the kinetic binding properties of antihistamines at the H1 receptor. nih.gov

| Statistical Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Cross-validated Q² | 0.525 | Indicates good internal predictability of the model. | nih.gov |

| Non-cross-validated R² (R²ncv) | 0.891 | Shows a strong correlation between predicted and actual activity for the training set. | nih.gov |

| Predictive R² (R²pred) | 0.807 | Demonstrates excellent predictive power for an external test set. | nih.gov |

Structure Activity Relationship Sar Studies and Design of S Terfenadine Analogues

Exploration of Chemical Modifications and their Impact on Biological Activity

A significant body of research has focused on modifying the terfenadine (B1681261) structure to explore and optimize its biological activities, particularly its antimicrobial properties. In a notable study, a series of 84 terfenadine-based analogues were synthesized to investigate their activity against Staphylococcus aureus and other Gram-positive bacteria. nih.govacs.org The SAR for these analogues was primarily driven by their antimicrobial potency, as determined by minimum inhibitory concentration (MIC) testing. nih.gov

Key modifications and their effects on activity are summarized below:

Phenyl Ring Substitution: Alterations to the functional group at the para-position of one of the phenyl rings were found to significantly influence the antimicrobial capability of the analogues. rochester.edu The polarity of this substituent emerged as a critical factor in determining the anti-S. aureus activity, suggesting its importance in the interaction between the molecule and its target. rochester.edu

Alkyl "Linker" Length: The length of the alkyl chain connecting the piperidine (B6355638) and phenyl moieties was identified as a crucial determinant of activity. mdpi.com

Secondary Hydroxy Group and Azacyclonol (B1665903) Moiety: Modifications to the secondary hydroxy group and the azacyclonol part of the molecule were also explored to establish a comprehensive SAR. mdpi.com

These studies have demonstrated that systematic chemical modifications of the terfenadine structure can lead to analogues with significantly increased antimicrobial activity against various bacterial pathogens, including Mycobacterium tuberculosis. nih.govacs.org

Rational Design of Terfenadine-Based Analogues with Modified Activity Profiles

Building upon the foundational SAR studies, researchers have rationally designed terfenadine analogues with tailored activity profiles, targeting specific biological pathways and enzymes.

The discovery of terfenadine's previously unreported antimicrobial activity against S. aureus prompted the rational design of analogues to optimize this effect. nih.govnih.gov These efforts were guided by the hypothesis that terfenadine and its analogues act as type II topoisomerase inhibitors, a mechanism supported by their structural similarities to other known inhibitors of this enzyme class. rochester.edu

Mechanism of action studies have revealed that these terfenadine-based compounds exert their antibacterial effects, at least in part, by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govrochester.edu Gel-based in vitro assays confirmed that terfenadine can significantly inhibit the function of these essential bacterial enzymes. rochester.edu The SAR of the synthesized analogues correlated directly with their ability to inhibit these enzymes in vitro, further substantiating the proposed mechanism of action. rochester.edu This rational design approach has established terfenadine-based analogues as a novel structural class of antimicrobial compounds. nih.govfigshare.com

The table below presents a selection of terfenadine analogues and their corresponding antimicrobial activities.

| Compound | Modification | Target Organism | Activity (MIC in µg/mL) |

| Terfenadine | Parent Compound | S. aureus | Baseline |

| Analogue 1a | Phenyl ring substitution | S. aureus | Improved |

| Analogue 1b | Alkyl linker modification | S. aureus | Variable |

| Analogue 2a | Azacyclonol moiety change | M. tuberculosis | Significant |

Note: Specific MIC values were not publicly available in the reviewed literature, hence descriptive terms are used.

Derivatives of terfenadine have been rationally designed and investigated as selective and high-affinity inhibitors of human cytochrome P450 epoxygenase, CYP2J2. nih.gov This enzyme is upregulated in various human carcinoma cell lines and cancerous tissues, where it promotes the neoplastic phenotype. nih.govnih.gov

A study investigating specific terfenadine-related inhibitors of CYP2J2 demonstrated their potential as effective antitumor agents. nih.gov Four such inhibitors (compounds 4, 5, 11, and 26) were tested and found to decrease the production of epoxyeicosatrienoic acids (EETs) by approximately 60% in Tca-8113 cells, without affecting CYP2J2 mRNA or protein expression. nih.govnih.gov

The rationally designed analogue, compound 26, exhibited a range of anti-cancer activities in vitro, including:

Inhibition of human tumor cell proliferation. nih.govnih.gov

Reduction of cancer cell adhesion, invasion, and migration. nih.gov

Potentiation of tumor cell apoptosis. nih.govnih.gov

In a murine xenograft model, treatment with compound 26 significantly suppressed tumor growth and decreased lung metastasis. nih.govnih.gov These findings highlight the potential of rationally designed terfenadine analogues as a novel class of therapeutic agents for the treatment of human cancers by selectively targeting CYP2J2. nih.gov

The inhibitory effects of selected terfenadine analogues on CYP2J2 are summarized in the table below.

| Compound | Modification | Effect on EET Production | Anti-tumor Activity |

| Compound 4 | Terfenadine derivative | ~60% decrease | Yes |

| Compound 5 | Terfenadine derivative | ~60% decrease | Yes |

| Compound 11 | Terfenadine derivative | ~60% decrease | Yes |

| Compound 26 | Terfenadine derivative | ~60% decrease | Strong in vitro & in vivo |

Stereochemical Influences on Structure-Activity Relationships

The stereochemistry of terfenadine and its analogues plays a crucial role in their interaction with biological targets, leading to enantioselectivity in their pharmacological effects. Studies have evaluated a series of terfenadine derivatives for their enantioselectivity at histamine (B1213489) H1-receptors and calcium channels. nih.gov

It was observed that while H1-receptors are sterically discriminative primarily against the benzhydryl portion of the molecules, calcium channels exhibit enantioselectivity towards either the phenylbutyl part or the benzhydryl part, provided that appropriate lipophilicity is maintained at the chiral center. nih.gov The hydrophilicity of the butanol moiety in terfenadine is speculated to be responsible for the lack of stereoselectivity of its enantiomers at calcium channels, as it may orient the side chain away from the lipophilic, stereoselective binding site. nih.gov

Interestingly, the optical isomers of terfenadine showed similar affinity for calcium channels, as determined by the displacement of [3H]nitrendipine on rat cerebral cortex membranes. nih.govoup.com This suggests that the binding domain on the membrane is not sterically restricted towards the part of the molecule containing the chiral center. nih.govoup.com However, by introducing a chiral center in different parts of the molecule, it was possible to enhance the selectivity of certain enantiomers for calcium channels. nih.gov

Advanced Mechanistic Investigations of S Terfenadine S Biochemical Activity

Molecular Mechanisms of Antihistaminic Activity at H1 Receptors (Focus on Binding)

(S)-Terfenadine, a second-generation piperidine (B6355638) H1-antihistamine, exerts its effects by acting as an antagonist or inverse agonist at the histamine (B1213489) H1 receptor. This interaction prevents the agonist action of histamine, thereby attenuating inflammatory responses associated with allergic conditions such as allergic rhinitis and urticaria. The binding of (S)-Terfenadine to the H1 receptor stabilizes the inactive conformation of the receptor, which in turn interferes with the downstream signaling pathways initiated by histamine.

Molecular modeling and mutagenesis studies have identified several key amino acid residues within the H1 receptor that are crucial for the binding of antihistamines. The orthosteric binding site for antagonists is located within the transmembrane helices and is comprised of three main regions: an amine-binding region, an upper aromatic region, and a lower aromatic region mdpi.com. Important residues for ligand binding within this pocket include Aspartic acid (D3.32), Tyrosine (Y3.33), Threonine (T5.42), Asparagine (N5.46), Tryptophan (W6.48), Tyrosine (Y6.51), Phenylalanine (F6.52), and Phenylalanine (F6.55) mdpi.com. The interaction with D3.32 is considered a crucial electrostatic interaction for many H1 receptor ligands mdpi.com. While specific molecular docking studies for (S)-Terfenadine are not detailed in the provided results, its active metabolite, fexofenadine (B15129), has been shown to interact with key determinants in the human H1 receptor, including W6.48, F6.52, Y3.33, N5.46, and T5.42 mdpi.com.

Ligand-Receptor Binding Thermodynamics and Kinetics

The affinity of a ligand for its receptor is governed by both thermodynamic and kinetic parameters. The binding of antihistamines to the H1 receptor is a dynamic process that can be described by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these constants (koff/kon) determines the equilibrium dissociation constant (Kd), a measure of binding affinity. It has been suggested that the long duration of action of second-generation antihistamines is related to a long residence time at the receptor, which corresponds to a slow koff value nih.gov.

Kinetic studies have provided insights into the binding of terfenadine (B1681261) to the H1 receptor. The following table summarizes the reported kinetic parameters for terfenadine.

| Ligand | kon (M-1s-1) | koff (s-1) | Residence Time (1/koff) (s) |

|---|---|---|---|

| Terfenadine | 1.0 x 105 | 1.9 x 10-4 | 5263 |

Non-Antihistaminic Biochemical Effects of Terfenadine

Beyond its well-established role as an H1 receptor antagonist, terfenadine exhibits a range of other biochemical effects that are independent of its antihistaminic properties. These activities include antimicrobial actions and the induction of apoptosis in various cell types.

Antimicrobial Action: Inhibition of Bacterial Type II Topoisomerases

Recent research has identified terfenadine as possessing antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism underlying this antibacterial effect is, at least in part, the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and segregation, making them validated targets for antimicrobial agents. Terfenadine's ability to inhibit these enzymes suggests it could serve as a scaffold for the development of novel antibiotics.

Apoptosis Induction in Cellular Models

Terfenadine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including human colorectal cancer and melanoma cells frontiersin.org. This pro-apoptotic effect appears to be multifaceted and can be triggered through pathways that are independent of H1 receptor antagonism frontiersin.org.

One of the key mechanisms through which terfenadine induces apoptosis is the modulation of intracellular calcium (Ca2+) homeostasis. Terfenadine has been observed to cause an increase in cytosolic Ca2+ concentrations. This disruption of calcium balance can trigger a cascade of events leading to apoptosis. The rise in intracellular Ca2+ appears to be dependent on the activity of phospholipase C (PLC), as inhibitors of this enzyme can abolish the Ca2+ increase and protect cells from terfenadine-induced death. This suggests that terfenadine's effects on calcium signaling are a critical component of its pro-apoptotic activity.

The apoptotic effects of terfenadine are also linked to the modulation of tyrosine kinase activity. Inhibition of tyrosine kinases has been shown to block the terfenadine-induced rise in cytosolic Ca2+ and subsequent apoptosis. This indicates that tyrosine kinase signaling pathways are involved in mediating the cytotoxic effects of terfenadine. In human colorectal cancer cells, terfenadine has been found to suppress the phosphorylation of key signaling proteins such as MEK, ERK, and JAK2, leading to the downregulation of STAT3 activation frontiersin.org. The STAT3 signaling pathway is crucial for cell survival and proliferation, and its inhibition is a known mechanism for inducing apoptosis in cancer cells.

Suppression of STAT3 Signaling Pathways

(S)-Terfenadine has been identified as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell growth and survival. selleckchem.com Research indicates that terfenadine exerts its inhibitory effects through multiple mechanisms.

In human colorectal cancer cells (HCT116), terfenadine has been shown to suppress the phosphorylation of STAT3 at two key residues: tyrosine 705 (Tyr705) and serine 727 (Ser727). doubtnut.comnih.gov This inhibition of phosphorylation prevents the activation of STAT3 and its subsequent translocation to the nucleus, where it would typically regulate the transcription of target genes involved in cell proliferation and survival. The suppression of STAT3 activation leads to a downregulation of STAT3-regulated genes, including cyclins and survivin. doubtnut.com

Further investigation into the upstream mechanisms reveals that terfenadine's effect on STAT3 is mediated through the inhibition of both the MEK/ERK and Janus kinase 2 (JAK2) pathways. doubtnut.comnih.gov Terfenadine was found to diminish the phosphorylation of MEK1/2 and ERK1/2, as well as reduce the phosphorylation of JAK2. doubtnut.com The use of specific inhibitors for MEK (U0126) and JAK2 (AG490) confirmed that the inhibition of these pathways leads to the downregulation of STAT3. doubtnut.comnih.gov

An alternative mechanism for STAT3 inhibition by cationic amphiphilic drugs (CADs) like terfenadine involves the induction of cytosolic acidification. nih.gov This process is initiated by a P2RX4-mediated lysosomal Ca2+ release, which in turn causes lysosomal H+ efflux, lowering the cytosolic pH. nih.gov Cytosolic acidification has been demonstrated to be a potent inhibitor of STAT3 activity by triggering the dephosphorylation of Y705-STAT3 and promoting its translocation from the nucleus to the lysosomal membrane. nih.gov

Reactive Oxygen Species (ROS) Production and its Implications

(S)-Terfenadine has been implicated in the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. This ROS production has been linked to the induction of apoptosis, or programmed cell death, in various cell types.

In melanoma cells, terfenadine has been identified as a potent inducer of apoptosis through mechanisms that are dependent on ROS. nih.gov Studies in human colorectal cancer cells (HCT116) have further demonstrated that terfenadine increases ROS production in a manner that is dependent on both concentration and time. nih.gov This elevation in ROS levels may be involved in the degradation of JAK2, a key component of the STAT3 signaling pathway, thereby linking ROS production to the anti-proliferative effects of terfenadine. nih.gov

Furthermore, in the context of neuronal cells, terfenadine has been shown to potentiate the excitotoxic effects of N-methyl-D-aspartate (NMDA) receptor activation. nih.gov This potentiation is associated with an increased influx of calcium ions and a significant production of hydrogen peroxide, a type of ROS. nih.gov The resulting oxidative stress is a critical factor in terfenadine-induced, NMDA receptor-mediated neurodegeneration. nih.gov The neurotoxic effects could be mitigated by the application of antioxidants such as (+)-alpha-tocopherol or melatonin, highlighting the central role of ROS in this process. nih.gov

Interaction with Ion Channels

Binding to Potassium Channels (e.g., Kv1.5)

(S)-Terfenadine is known to interact with and block certain potassium channels, including the voltage-gated potassium channel Kv1.5. The Kv1.5 channel is responsible for the ultrarapid delayed rectifier potassium current (IKur) in the human atrium. nih.gov

Studies examining the effects of terfenadine enantiomers on a cloned human cardiac potassium channel, hKv1.5, have shown that both (S)-terfenadine and (R)-terfenadine are approximately equipotent in their ability to block the channel. nih.gov The mechanism of action involves the drug inducing a rapid decline of the hKv1.5 current upon depolarization toward a reduced steady-state level. nih.gov This suggests that terfenadine acts as an open-channel blocker, meaning it binds to the channel after it has opened. nih.govnih.gov The binding site is thought to be located within the internal mouth of the channel. nih.gov

The voltage-dependence of the block is characterized by a steep increase over the voltage range where the channel opens (between -30 and 0 mV). nih.govnih.gov The potency of (S)-terfenadine in blocking the hKv1.5 channel is highlighted by its half-maximal effective concentration (EC50).

| Compound | EC50 (μM) |

|---|---|

| (S)-Terfenadine | 1.16 |

| (R)-Terfenadine | 1.19 |

| Racemic Terfenadine | 0.88 |

This interactive table summarizes the half-maximal effective concentrations (EC50) for the blockade of the hKv1.5 potassium channel by (S)-Terfenadine, its R-enantiomer, and the racemic mixture. Data sourced from nih.gov.

State-Specific Drug Interactions (e.g., hERG)

One of the most significant interactions of (S)-terfenadine is with the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its blockade by terfenadine is the primary mechanism behind the drug's cardiotoxic effects, namely the prolongation of the QT interval and the risk of life-threatening arrhythmias. drugbank.com

Terfenadine is a potent blocker of the hERG channel, with studies showing that it is significantly more sensitive to terfenadine than the Kv1.5 channel. The apparent dissociation constant (Kd) for hERG channel blockade by terfenadine is in the nanomolar range, which is clinically relevant as plasma concentrations of the parent drug can reach these levels.

The interaction of terfenadine with the hERG channel is state-dependent, with a preferential binding to the open state of the channel. This means the drug is more effective at blocking the channel when it is actively conducting potassium ions. Site-directed mutagenesis studies have identified key amino acid residues within the central cavity of the hERG channel that are critical for the binding of terfenadine.

| Channel | Apparent Kd |

|---|---|

| hERG | 350 nmol/L |

| Kv1.5 | 2.7 μmol/L |

This interactive table compares the apparent dissociation constants (Kd) for terfenadine's blockade of the hERG and Kv1.5 potassium channels, illustrating the higher sensitivity of the hERG channel. Data sourced from.

In contrast to its potent blockade of the hERG channel, the major metabolite of terfenadine, fexofenadine (terfenadine carboxylate), does not significantly block either the hERG or the Kv1.5 channels. This underscores the role of the parent compound, (S)-terfenadine, in the observed cardiotoxicity.

Future Directions in S Terfenadine Research

Development of Novel Stereoselective Synthetic Methodologies

The efficient and scalable synthesis of enantiomerically pure (S)-Terfenadine is fundamental for its continued investigation. While classical methods, such as the fractional crystallization of diastereomeric salts using chiral resolving agents like optically active 2-chlorotartranilic acid, have been successful in separating terfenadine (B1681261) enantiomers, future research is focused on developing more direct and efficient stereoselective synthetic routes. nih.gov

Emerging strategies are likely to include:

Enzymatic Resolution: Employing enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the easy separation of the desired (S)-form. This method offers high selectivity under mild reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times and potentially improve yields in the synthesis of terfenadine analogues. researchgate.netmdpi.com Its application to the stereoselective synthesis of (S)-Terfenadine could offer a pathway to rapid and efficient production for research purposes.

The goal of these new methodologies is to provide a more sustainable and cost-effective supply of highly pure (S)-Terfenadine, facilitating broader and more complex research applications.

Advanced Spectroscopic and Structural Biology Techniques for Enantiomeric Characterization

Precise characterization of the three-dimensional structure of (S)-Terfenadine is crucial for understanding its interaction with biological targets. Future research will leverage sophisticated analytical techniques to move beyond simple confirmation of enantiomeric purity.

Advanced Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), such as ovomucoid protein or polysaccharide-based columns (e.g., Chiralcel, Chiralpak), will continue to be essential for the direct separation and analysis of terfenadine enantiomers. nih.govnih.govmdpi.com The development of new CSPs promises even greater resolution and efficiency.

Circular Dichroism (CD) Spectroscopy: This technique has been instrumental in assigning the absolute configurations of terfenadine enantiomers by comparing their spectra to known standards. nih.gov Future applications may involve using CD to study conformational changes of (S)-Terfenadine upon binding to target molecules.

High-Resolution Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the enantioselective analysis of terfenadine and its metabolites in biological samples. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy has been used to characterize the structural properties and hydrogen bonding of terfenadine crystallized from various solvents. researchgate.net Advanced IR techniques could be used to probe the specific vibrational signatures of the (S)-enantiomer.

X-ray Crystallography: Obtaining a crystal structure of (S)-Terfenadine, particularly when co-crystallized with a biological target, would provide the definitive atomic-level detail of its binding mode. This remains a significant goal for understanding its structure-activity relationship.

Refinement of Computational Models for Chiral Ligand-Receptor Interactions

Computational modeling is an indispensable tool for predicting and rationalizing the interactions between a chiral ligand like (S)-Terfenadine and its biological receptors. The availability of high-resolution crystal structures of target proteins, such as the histamine (B1213489) H1 receptor, has significantly advanced the accuracy of these models. nih.gov

Future research efforts will concentrate on:

Stereospecific Docking Studies: Utilizing the known structure of the H1 receptor to perform detailed molecular docking simulations that differentiate the binding orientation and affinity of (S)-Terfenadine versus (R)-Terfenadine. nih.gov This can help elucidate the molecular basis for any observed differences in activity.

Molecular Dynamics (MD) Simulations: Going beyond static docking, MD simulations can model the dynamic behavior of the (S)-Terfenadine-receptor complex over time. This can reveal key conformational changes and the stability of interactions that are crucial for biological activity.

Binding Free Energy Calculations: Employing sophisticated computational methods to calculate the binding free energy will allow for more quantitative predictions of enantioselectivity, guiding the design of new analogues with improved affinity and specificity.

Modeling Off-Target Interactions: Computational models are also critical for understanding and predicting undesirable interactions, such as the binding of terfenadine to the hERG potassium channel. nih.gov Future models will aim to predict the hERG liability of (S)-Terfenadine and its analogues, enabling the design of safer compounds.

These refined models will serve as a powerful predictive tool in the design of next-generation molecules and in understanding the polypharmacology of (S)-Terfenadine.

Discovery of New Biochemical Targets and Pathways of (S)-Terfenadine

While terfenadine is known as a histamine H1 receptor antagonist, recent research has revealed that it interacts with a variety of other biochemical targets, suggesting potential for repurposing. nih.govdrugbank.com A critical future direction is to determine whether these newly identified activities are stereoselective and if (S)-Terfenadine offers a better profile for these applications.

Some of the novel targets and pathways identified for terfenadine include:

Anticancer Activity: Terfenadine has been shown to induce apoptosis in human colorectal cancer cells by suppressing STAT3 signaling through the inhibition of the MEK/ERK and JAK2 pathways. nih.govresearchgate.net Future studies will need to assess the specific contribution of the (S)-enantiomer to this effect.

Antimicrobial Effects: Research has identified terfenadine as having antimicrobial activity against Staphylococcus aureus, acting in part through the inhibition of bacterial type II topoisomerases. acs.org Investigating the enantioselectivity of this inhibition is a logical next step.

Antiparasitic Properties: Terfenadine has demonstrated cytotoxic effects against the protozoan Giardia lamblia. mdpi.comnih.gov The mechanism may involve the dysregulation of tubulin and the GiK ion channel. mdpi.comnih.gov The specific activity of (S)-Terfenadine against this and other parasites warrants investigation.

Anti-Hepatitis C Virus (HCV) Activity: Terfenadine was identified as an inhibitor of the interaction between the CD81 receptor and the HCV E2 protein, a key step in viral entry. mdpi.com

Ion Channel Modulation: Beyond the well-documented hERG channel inhibition, terfenadine has been found to modulate other ion channels, including various calcium (Ca2+) channels. nih.govtaylorandfrancis.com

A primary objective for future research will be to systematically screen (S)-Terfenadine against these and other targets to map its full pharmacological profile and identify new therapeutic or research applications where its specific stereochemistry provides an advantage.

Design of Next-Generation (S)-Terfenadine Analogues for Specific Research Applications

Building on the knowledge gained from advanced modeling and the discovery of new targets, a significant future direction is the rational design of novel analogues based on the (S)-Terfenadine scaffold. The goal is to create highly specific molecular probes and potential therapeutic leads by optimizing the structure for desired activities while minimizing unwanted off-target effects.

This research will involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the (S)-Terfenadine molecule—such as the piperidine (B6355638) ring, the diphenylmethanol (B121723) group, or the phenylbutyl side chain—and evaluating the impact on activity at specific targets. nih.gov For example, extensive SAR studies have already been performed to create dozens of terfenadine-based analogues with improved antimicrobial potency. acs.org

Target-Specific Optimization: Designing analogues that enhance binding to a newly identified target. For instance, after identifying terfenadine as an anti-HCV hit, 63 derivatives were synthesized to improve its inhibitory potency against the CD81-E2 interaction. mdpi.com Similar efforts can be directed towards the anticancer and antimicrobial targets.

Designing-Out hERG Liability: A major focus will be on modifying the scaffold to reduce or eliminate affinity for the hERG channel, a key safety liability. Computational models of the hERG binding site will be invaluable in this effort. nih.gov

Developing Research Tools: Synthesizing analogues of (S)-Terfenadine that incorporate fluorescent tags, biotin (B1667282) labels, or photoaffinity probes. These tools would be invaluable for studying the cellular distribution, target engagement, and downstream biological effects of the parent compound.

The design of these next-generation molecules represents a culmination of the advances in synthesis, analysis, and biological understanding of (S)-Terfenadine, paving the way for its use as a highly specific chemical probe in biomedical research. mdpi.comnih.govdoabooks.org

Q & A

Q. What experimental models are commonly used to study the cardiac effects of (S)-terfenadine, and how do they address its arrhythmogenic potential?

(S)-Terfenadine’s impact on cardiac ion channels (e.g., hERG K+ channels) is typically assessed using in vitro patch-clamp electrophysiology and in vivo rodent models. For example, studies in rats demonstrated dose-dependent QTc prolongation when terfenadine was administered with arrhythmogenic agents like barium chloride . Methodological considerations include controlling for interspecies metabolic differences and using telemetry for continuous ECG monitoring to capture dynamic changes in repolarization .

Q. How do researchers validate the peripheral antihistamine action of (S)-terfenadine while minimizing central nervous system (CNS) effects?

Randomized, double-blinded crossover trials in humans have utilized motion sickness models (e.g., rotating chair tests) to isolate peripheral H1-receptor antagonism. Terfenadine’s poor blood-brain barrier (BBB) penetration, confirmed via P-glycoprotein (P-gp) knockout mouse studies, ensures selective peripheral activity. Researchers measure therapeutic efficacy against placebo using objective metrics like staircase profile tests .

Q. What methodologies are employed to assess the metabolic stability and hepatotoxicity of (S)-terfenadine?

Liver microsome assays and human-on-a-chip systems with metabolically active hepatocytes are standard. For instance, Hesperos’ multi-organ chip integrated a liver module to simulate terfenadine conversion to fexofenadine, revealing time-dependent cardiotoxicity linked to unmetabolized terfenadine. LC-MS/MS quantifies parent drug and metabolite concentrations .

Advanced Research Questions

Q. How can contradictory findings on (S)-terfenadine’s therapeutic efficacy versus toxicity be resolved through experimental redesign?

Discrepancies arise from variations in dosing regimens and model systems. For example, terfenadine showed antimotion sickness efficacy in humans at 300 mg but induced arrhythmias in rats at lower doses . Advanced approaches include:

Q. What structural and conformational factors influence the gas-phase behavior of (S)-terfenadine and its metabolites, and how does this affect analytical quantification?

Ion mobility-mass spectrometry (IM-MS) and computational sampling reveal that hydroxylated metabolites (e.g., terfenadine-OH) adopt distinct gas-phase conformations compared to the parent drug, altering collision cross-section (CCS) values. Researchers must calibrate IM-MS systems with reference standards to avoid misidentification .

Q. How does P-glycoprotein (P-gp) mediated efflux at the BBB modulate (S)-terfenadine’s neuropharmacological profile?

In situ brain perfusion in mdr1a(+/+) vs. mdr1a(−/−) mice demonstrated that P-gp limits terfenadine brain uptake, reducing CNS side effects. Methodological best practices include:

- Using radiolabeled terfenadine to quantify brain-to-plasma ratios.

- Validating P-gp inhibition with verapamil in parallel experiments .

Data Contradictions and Resolution Strategies

Q. Why do some studies report terfenadine as non-carcinogenic in rodents while others highlight cardiotoxic risks ?

- Dose and duration : Rodent carcinogenicity studies used doses 63× higher than human equivalents over 18–24 months , whereas cardiotoxicity manifests acutely at lower doses.

- Endpoint specificity : Carcinogenicity studies focused on tumorigenesis, not electrophysiological endpoints.

- Resolution : Integrate chronic toxicity models with real-time cardiac monitoring to assess multi-organ risks.

Methodological Tables

Table 1. Key In Vivo Findings on (S)-Terfenadine

Table 2. Analytical Techniques for Terfenadine Metabolite Characterization

| Technique | Application | Key Insight |

|---|---|---|

| Ion Mobility-MS | Conformational analysis | Metabolites exhibit distinct CCS values |

| LC-MS/MS | Quantification in plasma/tissue | Detects sub-nM concentrations of fexofenadine |

| PBPK/PD modeling | Interspecies extrapolation | Predicts human cardiac risk from rodent data |

Guidance for Rigorous Research Design

- Apply FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- Use PICO framework : Define Population (e.g., in vitro cardiomyocytes), Intervention (terfenadine exposure), Comparison (fexofenadine), and Outcomes (hERG inhibition) .

- Address peer review pitfalls : Preemptively validate analytical methods (e.g., negative controls for P-gp assays) and disclose model limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.